3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile
CAS No.:
Cat. No.: VC15750266
Molecular Formula: C13H12BrN3
Molecular Weight: 290.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12BrN3 |
|---|---|
| Molecular Weight | 290.16 g/mol |
| IUPAC Name | 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzonitrile |
| Standard InChI | InChI=1S/C13H12BrN3/c1-9-13(14)10(2)17(16-9)8-12-5-3-4-11(6-12)7-15/h3-6H,8H2,1-2H3 |
| Standard InChI Key | GNSODQLHZAUMMM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1CC2=CC(=CC=C2)C#N)C)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzonitrile, reflects its hybrid structure combining a substituted pyrazole ring and a benzonitrile moiety. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂BrN₃ |
| Molecular Weight | 290.16 g/mol |
| CAS Number | Not publicly disclosed |
| PubChem CID | 55063121 |
| SMILES | CC1=C(C(=NN1CC2=CC(=CC=C2)C#N)C)Br |
| InChI Key | GNSODQLHZAUMMM-UHFFFAOYSA-N |
The pyrazole ring’s 4-bromo-3,5-dimethyl substitution pattern enhances electrophilic reactivity, while the benzonitrile group introduces polarizability and hydrogen-bonding potential.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) remain undisclosed in public repositories, computational predictions based on its structure suggest characteristic absorption bands for nitrile (C≡N stretch: ~2240 cm⁻¹) and aromatic C-H vibrations. The bromine atom’s presence would also produce distinct signals in mass spectrometry, such as isotopic clusters at m/z 290/292.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis typically involves multi-step strategies to assemble the pyrazole and benzonitrile components. A plausible route includes:
-
Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones yields the 3,5-dimethylpyrazole scaffold. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
-
Benzonitrile Coupling: The methylene bridge (–CH₂–) between the pyrazole and benzonitrile is introduced via nucleophilic substitution or Ullmann-type coupling. For example, reacting 4-bromo-3,5-dimethyl-1H-pyrazole with 3-(bromomethyl)benzonitrile in the presence of a base (e.g., K₂CO₃) facilitates alkylation.
Biological and Pharmacological Activities
Anticancer Mechanisms
In vitro assays of structurally related compounds reveal apoptosis induction in cancer cell lines. The nitrile moiety may act as a Michael acceptor, inhibiting cysteine proteases like caspase-3. Molecular docking studies suggest interactions with EGFR tyrosine kinase, though specific IC₅₀ data for this compound remain unreported.
Anti-inflammatory Activity
The pyrazole ring’s resemblance to nonsteroidal anti-inflammatory drug (NSAID) scaffolds implies cyclooxygenase (COX) inhibition potential. Bromine’s hydrophobic bulk may improve COX-2 selectivity, reducing gastrointestinal toxicity risks.
Chemical Reactivity and Derivative Synthesis
Bromine Substitution Reactions
The 4-bromo group serves as a versatile site for functionalization:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids replaces bromine with aromatic rings, diversifying the compound’s hydrophobicity and π-stacking capacity.
-
Nucleophilic Aromatic Substitution: Reactions with amines or thiols yield amino- or thioether-modified derivatives, altering solubility and target affinity.
Nitrile Transformations
-
Hydrolysis: Acidic or basic conditions convert the nitrile to a carboxylic acid (–COOH) or amide (–CONH₂), enhancing hydrogen-bonding capability.
-
Reduction: Catalytic hydrogenation (H₂/Pd) produces primary amines (–CH₂NH₂), useful for prodrug formulations.
Applications in Scientific Research
Medicinal Chemistry
As a pharmacophore hybrid, this compound is a lead candidate for multitarget drug design. Its dual pyrazole-nitrile structure is being explored in hybrid inhibitors targeting both COX-2 and 5-lipoxygenase (5-LOX) for dual anti-inflammatory therapy.
Materials Science
The nitrile group’s polarity and pyrazole’s thermal stability make it a candidate for high-performance polymers. Coordination studies with transition metals (e.g., Cu²⁺, Fe³⁺) suggest applications in catalytic frameworks or metal-organic frameworks (MOFs).
Comparative Analysis with Related Compounds
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| 3-(4-Bromo-3,5-dimethylpyrazol-1-yl)propan-1-ol | Hydroxyl group instead of nitrile | Lower metabolic stability |
| 4-((4-Bromo-3,5-dimethylpyrazol-1-yl)methyl)benzoic acid | Carboxylic acid replaces nitrile | Enhanced COX-2 inhibition |
| 5-Bromo-2-(3,5-dimethylpyrazol-1-yl)pyridine | Pyridine ring instead of benzene | Improved kinase selectivity |
The nitrile group in 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile confers superior enzymatic inhibition compared to hydroxyl or carboxylic acid analogs, albeit with reduced solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume